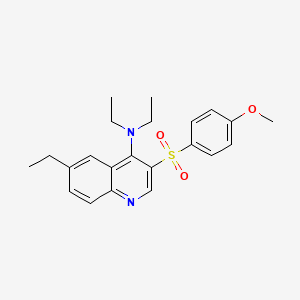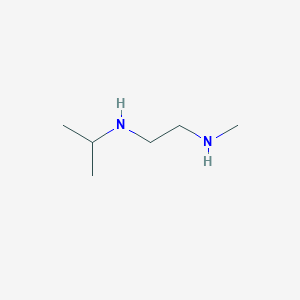
N-methyl-N'-propan-2-ylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-N’-propan-2-ylethane-1,2-diamine” is a chemical compound with the molecular formula C6H16N2 . It is also known by other names such as “1,2-Ethanediamine, N1-methyl-N2-(1-methylethyl)-”, “N-Isopropyl-N’-methyl-1,2-ethandiamin”, and "N-Isopropyl-N’-methylethane-1,2-diamine" .
Molecular Structure Analysis
The molecular structure of “N-methyl-N’-propan-2-ylethane-1,2-diamine” consists of a chain of carbon atoms with attached hydrogen and nitrogen atoms . The exact structure can be viewed using specific chemical software .Physical And Chemical Properties Analysis
“N-methyl-N’-propan-2-ylethane-1,2-diamine” has a molecular weight of 116.205 Da . It has a boiling point of approximately 145.73°C and a melting point of approximately -27.02°C . It is estimated to have a water solubility at 25°C .Scientific Research Applications
Intramolecular Methyl Migration Studies
Intramolecular methyl migration in protonated diamines, including N-methyl-N'-propan-2-ylethane-1,2-diamine, was studied using tandem mass spectrometry and density function theory. The research found that methyl migration in these diamines proceeds through either a high-energy inversion mechanism or a high-energy retention mechanism, depending on the number of bonds between the nitrogen atoms in the diamine. This study provides insight into the reactivity and potential applications of this compound in chemical synthesis and analysis (Zhang, Yao, & Guo, 2008).
Characterization and Thermal Studies of Nickel(II) Iodide Complexes
Research on Nickel(II) iodide complexes with this compound and its derivatives revealed significant findings on their preparation, characterization, and solid-state thermal behaviors. These complexes exhibit a range of geometrical structures and undergo specific thermal transitions, contributing to our understanding of their stability and reactivity, which is crucial for their potential application in materials science and coordination chemistry (Das, Ghosh, & Chaudhuri, 1994).
Synthesis and Characterization of Diamine Complexes
The synthesis and characterization of diamine complexes of nickel (II) trifluoroacetate, including this compound, were explored. These complexes were found to exhibit distinct thermochromism and X-ray single crystal structure analyses provided detailed insights into their molecular geometries. This research is pivotal for the development of new materials with potential applications in sensors, optical devices, and more (Das, Mostafa, Okamoto, & Chaudhuri, 1998).
Polymerization Kinetics in Bismaleimide-Diamine Thermosets
A study on the polymerization kinetics of bismaleimide-diamine thermosets using this compound provided insights into the reactivity differences between primary and secondary amines. This research is crucial for the design and development of high-performance thermosetting polymers with enhanced mechanical properties and thermal stability, relevant in aerospace and automotive industries (Hopewell, George, & Hill, 2000).
Catalytic Asymmetric Synthesis
Highly enantioselective catalytic asymmetric intramolecular cascade reactions involving this compound were developed for the synthesis of medicinally interesting chiral compounds. This method represents a novel approach in organic synthesis, offering a pathway to produce chiral molecules with high yields and excellent enantioselectivities, which are valuable in the pharmaceutical industry (He et al., 2014).
Mechanism of Action
Target of Action
N-Methyl-N’-isopropyl ethylenediamine is a type of amine, a class of organic compounds derived from ammonia. Amines are known to interact with a variety of biological targets, including enzymes, receptors, and other proteins . .
Mode of Action
For instance, amines can undergo nucleophilic addition reactions, as seen in the synthesis of N-substituted ureas .
Biochemical Pathways
For example, they can undergo oxidation to form amine oxides, which can decompose when strongly heated to form alkenes .
Pharmacokinetics
Small amines are generally well-absorbed and can distribute throughout the body due to their ability to form hydrogen bonds with biological molecules .
Result of Action
Amines can participate in a variety of chemical reactions and can interact with a variety of biological targets, potentially leading to diverse effects .
Action Environment
The action of N-Methyl-N’-isopropyl ethylenediamine can be influenced by various environmental factors. For example, the pH of the environment can affect the protonation state of the amine, potentially influencing its reactivity and interactions with other molecules .
properties
IUPAC Name |
N-methyl-N'-propan-2-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-6(2)8-5-4-7-3/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUILYJKCCEQEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

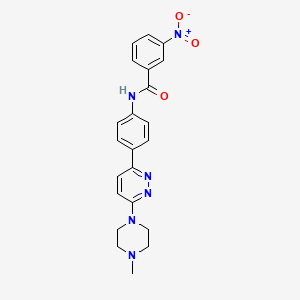

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide](/img/structure/B2998431.png)
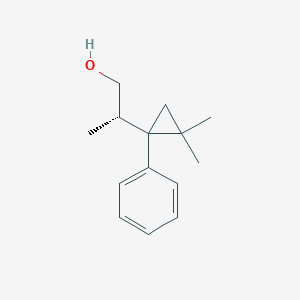
![2-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2998434.png)
![Methyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B2998435.png)
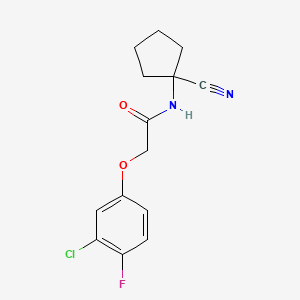
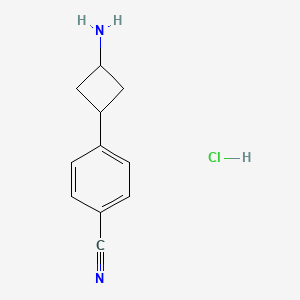
![N-(2-Methylsulfanylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2998439.png)
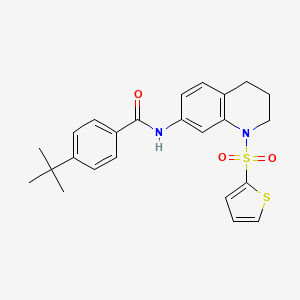

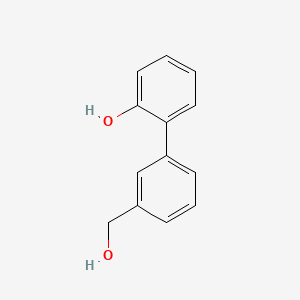
![7-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2998445.png)
